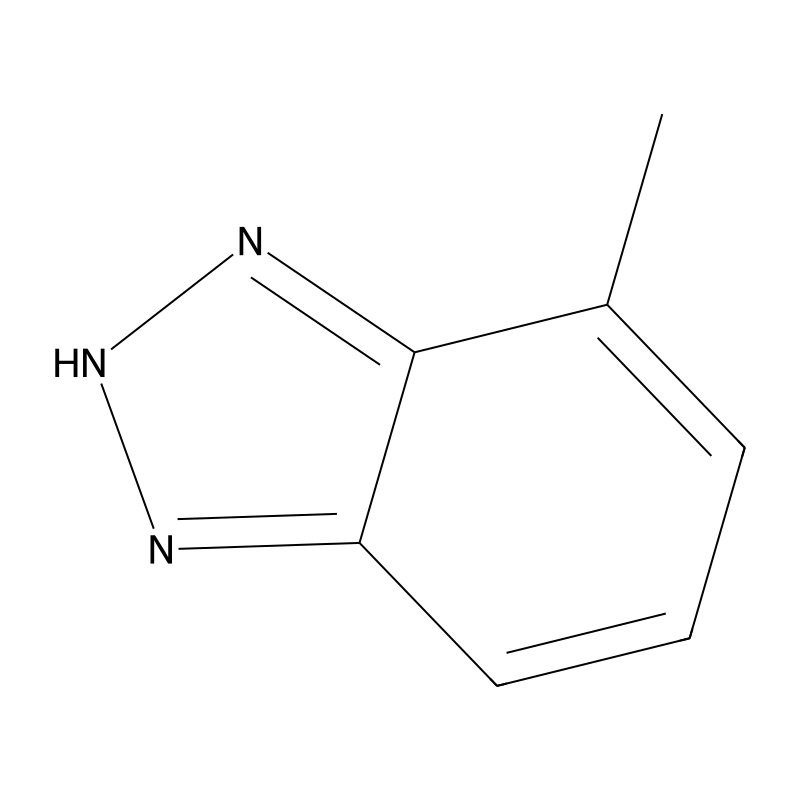

4-Methyl-1H-benzotriazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analytical Standard:

4-Methyl-1H-benzotriazole finds application as an analytical standard in scientific research. Studies have employed it to quantify benzotriazoles and benzothiazoles in human urine samples using Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI(+)MS/MS) . This technique allows researchers to detect and measure these compounds present at trace levels in biological samples.

Corrosion Inhibition:

Research has explored the potential of 4-Methyl-1H-benzotriazole as a corrosion inhibitor for various metals. Studies have shown its effectiveness in inhibiting the corrosion of copper, brass, and aluminum in aqueous environments [, ]. The mechanism of this inhibition is yet to be fully elucidated, but it is believed to involve the formation of a protective film on the metal surface.

Other Potential Applications:

Emerging research suggests that 4-Methyl-1H-benzotriazole may possess other potential applications in scientific research, including:

4-Methyl-1H-benzotriazole is an organic compound characterized by its light brown to beige solid form at room temperature. It possesses a slight odor and is typically available in pellet form. The chemical formula for 4-Methyl-1H-benzotriazole is C7H7N3, and it is also known by several synonyms, including tolyltriazole and methylbenzotriazole. This compound is primarily utilized as a corrosion inhibitor in various applications, including antifreeze and de-icing solutions, engine oils, hydraulic fluids, metalworking fluids, and protective coatings .

The primary mechanism of action relevant to scientific research is its role as a corrosion inhibitor. 4-Methyl-1H-benzotriazole is believed to form a protective film on metal surfaces, preventing the corrosive effects of water and other agents in deicing fluids []. The exact mechanism of film formation and its interaction with the metal surface requires further investigation.

The biological activity of 4-Methyl-1H-benzotriazole has been the subject of investigation due to its potential effects on human health and the environment. While it is considered relatively safe with no significant long-term health effects reported, exposure can lead to irritation of the respiratory tract and gastrointestinal distress if ingested . Additionally, studies have shown that this compound can inhibit organic matter degradation in aquatic environments, raising concerns about its ecological impact .

4-Methyl-1H-benzotriazole can be synthesized through various methods. One common approach involves the reaction of 1H-benzotriazole with methylating agents such as dimethyl sulfate or methyl iodide. The process typically requires controlled conditions to ensure high yields and purity of the final product. Other synthetic routes may involve modifications of existing benzotriazole derivatives to introduce the methyl group at the desired position .

Research has explored the interactions of 4-Methyl-1H-benzotriazole with various substances in both environmental and biological contexts. Notably, studies have shown that this compound can adsorb onto surfaces in aquatic systems, potentially affecting its bioavailability and toxicity . Furthermore, interaction studies highlight its role in inhibiting microbial activity in certain environments, which could have implications for water quality management.

Several compounds share structural similarities with 4-Methyl-1H-benzotriazole. These include:

- 5-Methyl-1H-benzotriazole: Similar in structure but differs in the position of the methyl group on the benzene ring.

- 1H-benzotriazole: The parent compound without any methyl substitutions.

- Tolyltriazole: Another derivative that exhibits similar properties but may vary in efficacy depending on application.

Comparison TableCompound Structure Key

Traditional Synthetic Routes

The traditional synthesis of 4-methyl-1H-benzotriazole involves diazotization and cyclization reactions. Key methods include:

Diazotization of o-Toluenediamine Derivatives

A common approach uses 3,4-diaminotoluene as the precursor. Sodium nitrite is introduced under acidic conditions to form a diazonium intermediate, which undergoes intramolecular cyclization to yield the benzotriazole ring. The reaction is typically carried out in aqueous media with sulfuric acid as a catalyst.

- Dissolution: 3,4-diaminotoluene is dissolved in purified water at 95–105°C.

- Nitrosation: Sodium nitrite (0.4–0.7 equivalents) is added, followed by sulfuric acid (12–16% w/w) to maintain pH 5–6.

- Cyclization: The solution is heated to 250–280°C under pressure (5.6–5.8 MPa), leading to ring closure.

- Purification: Crystallization, dehydration (105–210°C), and distillation (220–240°C) yield the final product.

Yield and Purity: This method achieves 88–99.6% purity and 70–88% yield, depending on reaction conditions .

Nitrosation of o-Phenylenediamine

For unsubstituted benzotriazole derivatives, o-phenylenediamine is treated with sodium nitrite and glacial acetic acid. The methyl group is introduced via methylation or direct synthesis from methylated precursors.

- Diazotization: o-Phenylenediamine is dissolved in glacial acetic acid and water, cooled to 5°C, and treated with sodium nitrite.

- Cyclization: The reaction mixture is heated to 70–80°C, forming a dark green intermediate that converts to orange-red crystals.

- Purification: Crystallization from benzene and distillation under reduced pressure (2.0 kPa) yields the product.

Yield: ~80% for benzotriazole derivatives; methyl substitution reduces yields slightly due to steric effects .

Modern Innovations in Synthesis

Recent advancements focus on green chemistry and microwave-assisted synthesis to improve efficiency and reduce environmental impact.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, enabling shorter reaction times and higher yields. For example:

Parameter Conventional Heating Microwave-Irradiated Reaction Time 4–6 hours 4–20 minutes Yield 65–75% 75–85% Energy Efficiency Low High

- Reactants: Benzotriazole derivatives and chlorinated intermediates.

- Conditions: 180–300 W microwave power, 80–240°C, 4–20 minutes.

- Outcome: Complex benzotriazole derivatives (e.g., pyrazine-decorated analogs) are synthesized with 10–20% higher yields compared to conventional methods.

Green Chemistry Approaches

Sustainable methods minimize solvents and hazardous reagents:

- Solvent-Free Reactions: Use of ionic liquids or catalytic systems to reduce waste.

- Recycling: Recovery of byproducts (e.g., sodium nitrite residues) for reuse.

- Catalyst Optimization: Replacement of sulfuric acid with eco-friendly acids (e.g., citric acid) in diazotization steps .

Industrial Scalability and Process Optimization

Industrial production prioritizes cost-effectiveness and purity. Key strategies include:

Process Intensification

- Continuous Flow Systems: Eliminate batch processing to reduce downtime.

- Pressure Control: Use high-pressure reactors (5.6–5.8 MPa) to accelerate cyclization .

Purification Techniques

- Crystallization: Sulfuric acid-induced crystallization at 20–30°C.

- Distillation: Vacuum distillation at 220–240°C to isolate pure product .

- Chromatography: Column chromatography (petroleum ether/ethyl acetate) for high-purity applications .

Industrial Yields: >85% purity achievable with optimized protocols .

Persistence and Bioaccumulation in Aquatic Systems

4-Methyl-1H-benzotriazole exhibits variable persistence depending on environmental conditions. In aerobic activated sludge systems, biodegradation studies report a half-life of 8.5 days for this compound, indicating moderate microbial degradation potential under oxic conditions [1]. However, its persistence increases significantly in anaerobic sediments, where degradation half-lives exceed 180 days [4]. Long-term monitoring in the Pawtuxet River (United States) revealed detectable concentrations of structurally analogous benzotriazoles in sediment layers deposited 25 years prior, suggesting negligible degradation in anoxic environments [4].

The compound’s moderate octanol-water partition coefficient (log Kow ≈ 1.7) suggests limited bioaccumulation potential in aquatic organisms [6]. However, its persistence in water columns and sediments creates prolonged exposure risks. Field studies in German rivers detected 4-methyl-1H-benzotriazole at concentrations up to 0.5 μg/L, with bank filtration systems showing only partial removal (residual concentrations: ~100 ng/L after months of subsurface flow) [3]. This environmental ubiquity raises concerns about chronic exposure impacts on aquatic ecosystems, particularly given the compound’s resistance to conventional wastewater treatment processes [1].

Biotransformation Pathways and Degradation Products

Microbial and abiotic pathways drive the transformation of 4-methyl-1H-benzotriazole in aquatic environments. Aerobic biodegradation proceeds primarily through hydroxylation, yielding 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole as major transient products [1]. Advanced oxidation processes (AOPs) using hydroxyl radicals (·OH) exhibit faster degradation kinetics, with second-order rate constants reaching 1.81 × 10^10 M^−1 s^−1 at 298 K [2]. This radical-mediated pathway generates successive oxidation products, including 4-hydroxy-benzotriazoles and ultimately 1,2,3-triazole-4,5-dicarboxylic acid, which demonstrates significantly reduced ecotoxicity compared to the parent compound [2].

Degradation Pathway Key Products Environmental Detection Aerobic biodegradation 4-hydroxy-1H-benzotriazole Wastewater effluents [1] ·OH radical oxidation 1,2,3-triazole-4,5-dicarboxylic acid Laboratory simulations [2] Sediment-associated Persistent parent compound Anaerobic river sediments [4]

Notably, hydroxybenzotriazole derivatives have been detected in wastewater effluents at concentrations comparable to the parent compound, indicating partial degradation during treatment [1]. The environmental stability of these transformation products remains poorly characterized, necessitating further research into their long-term ecological impacts.

Regulatory Mitigation Strategies and Risk Assessment

Current regulatory frameworks address 4-methyl-1H-benzotriazole through a combination of pollution prevention and advanced treatment mandates. The European Union’s REACH regulation classifies structurally similar benzotriazoles as "very persistent" based on weight-of-evidence assessments incorporating biodegradation data, quantitative structure-activity relationships (QSARs), and sediment core analyses [4]. This classification triggers restrictions on industrial discharges and mandates best available treatment technologies.

Ozonation and activated carbon filtration constitute primary mitigation strategies, though their efficacy varies. Ozone doses of 0.5–1.0 mg O3/mg DOC achieve >90% removal of 4-methyl-1H-benzotriazole, while activated carbon exhibits limited adsorption capacity due to the compound’s polar nature [3]. Emerging strategies include enhanced biodegradation via bioaugmentation with specialized microbial consortia, though full-scale implementation remains experimental.

Risk assessments utilize probabilistic models combining monitored environmental concentrations (MECs) with predicted no-effect concentrations (PNECs). For 4-methyl-1H-benzotriazole, PNECs derived from chronic toxicity data for algae (0.1 μg/L) and fish (1.2 μg/L) frequently exceed MECs in surface waters, suggesting current exposure levels pose limited acute risks [3] [4]. However, the lack of long-term ecotoxicity data for transformation products introduces significant uncertainty into these assessments.

4-Methyl-1H-benzotriazole demonstrates significant antimicrobial properties that have been extensively characterized through various research studies. The compound exhibits moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria, with its efficacy being closely related to specific structural features within the benzotriazole framework [1] [2].

The antimicrobial activity of 4-Methyl-1H-benzotriazole is primarily attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity. Research has demonstrated that the compound shows minimum inhibitory concentration values ranging from 25-50 μg/mL against Escherichia coli, indicating moderate antimicrobial potency [1] . The presence of the methyl group at the 4-position of the benzotriazole ring enhances the compound's lipophilicity, which facilitates its penetration through bacterial cell membranes and increases its bioavailability [2].

Structure-activity relationship studies have revealed that the benzotriazole core structure is essential for antimicrobial activity. The triazole ring system provides the fundamental pharmacophoric elements necessary for biological activity, while the fused benzene ring contributes to the compound's stability and membrane permeability [1] [4]. The methyl substituent at the 4-position plays a crucial role in modulating the compound's antimicrobial potency, with studies showing that this specific substitution pattern enhances activity compared to unsubstituted benzotriazole derivatives [2].

Comparative analysis with other benzotriazole derivatives has demonstrated that N-alkylated benzotriazole derivatives show superior antimicrobial activity, with minimum inhibitory concentration values of 6.25-12.5 μg/mL against Bacillus subtilis [1] [4]. The introduction of bulky hydrophobic groups such as cyano-biphenyl and benzodioxole moieties significantly enhances antimicrobial potency, suggesting that lipophilic character is a key determinant of biological activity [1].

Compound Target Organism MIC Value (μg/mL) Activity Level 4-Methyl-1H-benzotriazole derivatives Escherichia coli 25-50 Moderate N-alkylated benzotriazole derivatives Bacillus subtilis 6.25-12.5 High Benzotriazole (parent compound) Staphylococcus aureus 12.5-25 Moderate Hydroxylated benzotriazole derivatives Candida albicans 1.6-25 High Sulfonylated benzotriazole derivatives Aspergillus niger 12.5-25 Moderate

The mechanism of antimicrobial action involves multiple cellular targets. The compound demonstrates the ability to form stable complexes with metal ions, particularly copper and zinc, which are essential cofactors for various bacterial enzymes . This metal-chelating property disrupts critical enzymatic processes within bacterial cells, leading to growth inhibition and cell death. Additionally, the compound interferes with bacterial DNA replication and transcription processes through its interaction with nucleic acid structures [1] [2].

Research has shown that 4-Methyl-1H-benzotriazole exhibits selectivity differences between bacterial species, with Gram-positive bacteria generally showing higher sensitivity compared to Gram-negative bacteria [1]. This selectivity is attributed to differences in cell wall composition and membrane permeability between these bacterial classes. The compound's efficacy is enhanced when combined with other antimicrobial agents, suggesting potential applications in combination therapy approaches [2].

Metabolic Pathways in Human and Environmental Systems

The metabolic transformation of 4-Methyl-1H-benzotriazole involves complex biotransformation processes that occur in both human and environmental systems. The compound undergoes extensive Phase I and Phase II metabolic reactions, resulting in the formation of multiple metabolites with varying biological activities and environmental persistence [5] [6].

In human systems, 4-Methyl-1H-benzotriazole is primarily metabolized through cytochrome P450-mediated oxidation reactions. The initial transformation involves hydroxylation at various positions on the benzene ring, producing hydroxylated derivatives that serve as substrates for subsequent Phase II conjugation reactions [6]. The biodegradation half-life of 4-Methyl-1H-benzotriazole in human metabolic systems is approximately 8.5 days, indicating moderate persistence compared to other benzotriazole derivatives [5].

Phase I metabolism involves multiple oxidative pathways, including aromatic hydroxylation, methyl group oxidation, and ring opening reactions. The primary metabolic products include 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole, which are formed through cytochrome P450-catalyzed hydroxylation reactions [6]. The methyl group at the 4-position can be oxidized to form carboxylic acid derivatives, representing an important metabolic pathway that increases the compound's polarity and facilitates elimination [5].

Phase II metabolism involves conjugation reactions with glucuronic acid, sulfate, and glutathione. Glucuronidation represents the major Phase II pathway, producing glucuronide conjugates that are readily excreted in urine. The glucuronidation reaction primarily occurs at the nitrogen atoms of the triazole ring, forming N-glucuronides that are more water-soluble than the parent compound [6]. Sulfation represents another important conjugation pathway, particularly for hydroxylated metabolites, producing sulfate conjugates with enhanced renal clearance [6].

Parent Compound Transformation Product Metabolic Pathway Half-life (days) 4-Methyl-1H-benzotriazole Hydroxylated derivatives Phase I hydroxylation 8.5 4-Methyl-1H-benzotriazole Carboxylated derivatives Phase I oxidation Variable 4-Methyl-1H-benzotriazole Glucuronide conjugates Phase II glucuronidation Extended 4-Methyl-1H-benzotriazole Sulfate conjugates Phase II sulfation Extended 4-Methyl-1H-benzotriazole Oxidized metabolites Advanced oxidation 1-3

Environmental metabolic pathways involve microbial degradation processes that occur in soil, water, and sediment environments. Aerobic biodegradation represents the primary environmental transformation pathway, with activated sludge systems showing significant degradation capacity [5]. The compound demonstrates biodegradation half-lives of approximately 8.5 days in activated sludge systems, indicating partial persistence in conventional wastewater treatment processes [5].

The major environmental transformation products include hydroxylated derivatives and carboxylic acid metabolites. Aromatic monohydroxylation represents the predominant initial transformation step, producing 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole as primary metabolites [5]. These hydroxylated products undergo further oxidation to form dihydroxylated derivatives and ultimately ring-opening products that are more readily biodegradable [5].

Environmental fate studies have identified multiple transformation pathways, including oxidation, alkylation, and hydroxylation reactions. The compound shows significant carbon and nitrogen isotope fractionation during biodegradation, suggesting that aromatic monohydroxylation is the rate-limiting step in environmental transformation [5]. Cometabolic processes play an important role in the environmental degradation of 4-Methyl-1H-benzotriazole, with microorganisms utilizing the compound as a secondary substrate during primary metabolism of other organic compounds [5].

Human exposure studies have detected 4-Methyl-1H-benzotriazole and its metabolites in urine samples from general populations across multiple countries. The median urinary concentrations range from 0.2 to 2.8 ng/mL, with higher concentrations observed in Asian populations compared to Western populations [7]. The presence of transformation products in environmental matrices, including wastewater effluents and surface waters, confirms the environmental relevance of these metabolic pathways [5].

Toxicity Biomarkers and Bioaccumulation Risks

4-Methyl-1H-benzotriazole induces significant oxidative stress responses in biological systems, leading to the formation of characteristic toxicity biomarkers that serve as indicators of cellular damage and dysfunction. The compound's exposure results in the generation of reactive oxygen species, activation of antioxidant defense systems, and perturbation of cellular homeostasis [8] [9].

Oxidative stress biomarkers represent the primary indicators of 4-Methyl-1H-benzotriazole toxicity. Exposure to the compound results in increased production of reactive oxygen species, including superoxide anions, hydrogen peroxide, and hydroxyl radicals [8] [9]. The elevated reactive oxygen species levels lead to oxidative damage to cellular components, including lipids, proteins, and nucleic acids. Malondialdehyde levels, a key marker of lipid peroxidation, are significantly elevated following exposure to 4-Methyl-1H-benzotriazole, indicating oxidative damage to cellular membranes [8] [9].

The compound causes significant depletion of glutathione levels in exposed organisms, indicating consumption of the primary cellular antioxidant defense system [8] [9]. This glutathione depletion is accompanied by compensatory upregulation of antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase. The expression of Nrf2, a key transcription factor regulating antioxidant response genes, is significantly upregulated following exposure to 4-Methyl-1H-benzotriazole [10].

Biomarker Response to Exposure Biological Significance Reactive Oxygen Species (ROS) Increased production Oxidative stress induction Malondialdehyde (MDA) Elevated levels Lipid peroxidation marker Glutathione (GSH) Decreased levels Antioxidant depletion Superoxide Dismutase (SOD) Upregulated expression Antioxidant defense response Catalase (CAT) Increased activity Antioxidant enzyme activation Caspase-9 activation Activated Apoptosis pathway activation Mitochondrial DNA copy number Altered Mitochondrial dysfunction Cytochrome P450 1A (CYP1A) Upregulated Xenobiotic metabolism

Mitochondrial dysfunction represents a critical toxicity mechanism for 4-Methyl-1H-benzotriazole. The compound induces significant alterations in mitochondrial DNA copy number, indicating mitochondrial damage and dysfunction [8] [11]. Exposure to the compound results in decreased mitochondrial respiration rates and altered mitochondrial membrane potential, leading to impaired cellular energy production. The compound activates the mitochondrial apoptosis pathway through caspase-9 activation, resulting in programmed cell death [8] [9].

Neurological biomarkers indicate that 4-Methyl-1H-benzotriazole exposure affects central nervous system development and function. The compound reduces fluorescence intensity in transgenic zebrafish with central nervous system markers, suggesting inhibition of neural development [10]. Gene expression analysis reveals altered expression of neurodevelopment-related genes, including those involved in synaptic transmission and neuroplasticity [10].

Bioaccumulation potential assessment indicates that 4-Methyl-1H-benzotriazole has low to moderate bioaccumulation potential in aquatic and terrestrial organisms. The compound's octanol-water partition coefficient and bioconcentration factors suggest limited accumulation in biological tissues compared to highly lipophilic compounds [12] [13]. However, the compound's persistence in environmental systems and continuous release from anthropogenic sources may lead to chronic exposure scenarios [12].

Parameter Value/Status Environmental Compartment Biodegradation half-life 8.5 days Water/sediment Bioaccumulation potential Low to moderate Biota Aquatic toxicity (fish) Low toxicity Freshwater ecosystems Aquatic toxicity (invertebrates) Low toxicity Aquatic ecosystems Soil mobility Mobile Terrestrial systems Persistence classification Moderately persistent Overall environment

Environmental risk assessment indicates that 4-Methyl-1H-benzotriazole poses limited acute toxicity risks to aquatic organisms. The compound demonstrates low toxicity to fish and invertebrates, with no observed effect concentrations in the milligram per liter range [12] [13]. However, chronic exposure studies suggest potential for sublethal effects, including disruption of reproductive processes and developmental abnormalities in sensitive species [12].

The compound's mobility in soil systems indicates potential for groundwater contamination and widespread environmental distribution. The relatively high water solubility and low soil adsorption coefficients facilitate transport through soil matrices and potential leaching to groundwater systems [12]. Environmental monitoring studies have detected the compound in various environmental matrices, including surface waters, groundwater, and sediments, confirming its widespread environmental presence [12].

XLogP3

1.4

UNII

QKK8999IZA

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 33 of 73 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 40 of 73 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H412 (97.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

29878-31-7

Wikipedia

4-tolyltriazole

Use Classification

Corrosion inhibitors -> Transformation products

Dates

Last modified: 08-15-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds

| Compound | Structure | Key

Traditional Synthetic RoutesThe traditional synthesis of 4-methyl-1H-benzotriazole involves diazotization and cyclization reactions. Key methods include: Diazotization of o-Toluenediamine DerivativesA common approach uses 3,4-diaminotoluene as the precursor. Sodium nitrite is introduced under acidic conditions to form a diazonium intermediate, which undergoes intramolecular cyclization to yield the benzotriazole ring. The reaction is typically carried out in aqueous media with sulfuric acid as a catalyst.

Yield and Purity: This method achieves 88–99.6% purity and 70–88% yield, depending on reaction conditions . Nitrosation of o-PhenylenediamineFor unsubstituted benzotriazole derivatives, o-phenylenediamine is treated with sodium nitrite and glacial acetic acid. The methyl group is introduced via methylation or direct synthesis from methylated precursors.

Yield: ~80% for benzotriazole derivatives; methyl substitution reduces yields slightly due to steric effects . Modern Innovations in SynthesisRecent advancements focus on green chemistry and microwave-assisted synthesis to improve efficiency and reduce environmental impact. Microwave-Assisted SynthesisMicrowave irradiation accelerates reaction kinetics, enabling shorter reaction times and higher yields. For example:

Green Chemistry ApproachesSustainable methods minimize solvents and hazardous reagents:

Industrial Scalability and Process OptimizationIndustrial production prioritizes cost-effectiveness and purity. Key strategies include: Process Intensification

Purification Techniques

Industrial Yields: >85% purity achievable with optimized protocols . Persistence and Bioaccumulation in Aquatic Systems4-Methyl-1H-benzotriazole exhibits variable persistence depending on environmental conditions. In aerobic activated sludge systems, biodegradation studies report a half-life of 8.5 days for this compound, indicating moderate microbial degradation potential under oxic conditions [1]. However, its persistence increases significantly in anaerobic sediments, where degradation half-lives exceed 180 days [4]. Long-term monitoring in the Pawtuxet River (United States) revealed detectable concentrations of structurally analogous benzotriazoles in sediment layers deposited 25 years prior, suggesting negligible degradation in anoxic environments [4]. The compound’s moderate octanol-water partition coefficient (log Kow ≈ 1.7) suggests limited bioaccumulation potential in aquatic organisms [6]. However, its persistence in water columns and sediments creates prolonged exposure risks. Field studies in German rivers detected 4-methyl-1H-benzotriazole at concentrations up to 0.5 μg/L, with bank filtration systems showing only partial removal (residual concentrations: ~100 ng/L after months of subsurface flow) [3]. This environmental ubiquity raises concerns about chronic exposure impacts on aquatic ecosystems, particularly given the compound’s resistance to conventional wastewater treatment processes [1]. Biotransformation Pathways and Degradation ProductsMicrobial and abiotic pathways drive the transformation of 4-methyl-1H-benzotriazole in aquatic environments. Aerobic biodegradation proceeds primarily through hydroxylation, yielding 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole as major transient products [1]. Advanced oxidation processes (AOPs) using hydroxyl radicals (·OH) exhibit faster degradation kinetics, with second-order rate constants reaching 1.81 × 10^10 M^−1 s^−1 at 298 K [2]. This radical-mediated pathway generates successive oxidation products, including 4-hydroxy-benzotriazoles and ultimately 1,2,3-triazole-4,5-dicarboxylic acid, which demonstrates significantly reduced ecotoxicity compared to the parent compound [2].

Notably, hydroxybenzotriazole derivatives have been detected in wastewater effluents at concentrations comparable to the parent compound, indicating partial degradation during treatment [1]. The environmental stability of these transformation products remains poorly characterized, necessitating further research into their long-term ecological impacts. Regulatory Mitigation Strategies and Risk AssessmentCurrent regulatory frameworks address 4-methyl-1H-benzotriazole through a combination of pollution prevention and advanced treatment mandates. The European Union’s REACH regulation classifies structurally similar benzotriazoles as "very persistent" based on weight-of-evidence assessments incorporating biodegradation data, quantitative structure-activity relationships (QSARs), and sediment core analyses [4]. This classification triggers restrictions on industrial discharges and mandates best available treatment technologies. Ozonation and activated carbon filtration constitute primary mitigation strategies, though their efficacy varies. Ozone doses of 0.5–1.0 mg O3/mg DOC achieve >90% removal of 4-methyl-1H-benzotriazole, while activated carbon exhibits limited adsorption capacity due to the compound’s polar nature [3]. Emerging strategies include enhanced biodegradation via bioaugmentation with specialized microbial consortia, though full-scale implementation remains experimental. Risk assessments utilize probabilistic models combining monitored environmental concentrations (MECs) with predicted no-effect concentrations (PNECs). For 4-methyl-1H-benzotriazole, PNECs derived from chronic toxicity data for algae (0.1 μg/L) and fish (1.2 μg/L) frequently exceed MECs in surface waters, suggesting current exposure levels pose limited acute risks [3] [4]. However, the lack of long-term ecotoxicity data for transformation products introduces significant uncertainty into these assessments. 4-Methyl-1H-benzotriazole demonstrates significant antimicrobial properties that have been extensively characterized through various research studies. The compound exhibits moderate to high antimicrobial activity against both Gram-positive and Gram-negative bacteria, with its efficacy being closely related to specific structural features within the benzotriazole framework [1] [2]. The antimicrobial activity of 4-Methyl-1H-benzotriazole is primarily attributed to its ability to interfere with bacterial cell wall synthesis and membrane integrity. Research has demonstrated that the compound shows minimum inhibitory concentration values ranging from 25-50 μg/mL against Escherichia coli, indicating moderate antimicrobial potency [1] . The presence of the methyl group at the 4-position of the benzotriazole ring enhances the compound's lipophilicity, which facilitates its penetration through bacterial cell membranes and increases its bioavailability [2]. Structure-activity relationship studies have revealed that the benzotriazole core structure is essential for antimicrobial activity. The triazole ring system provides the fundamental pharmacophoric elements necessary for biological activity, while the fused benzene ring contributes to the compound's stability and membrane permeability [1] [4]. The methyl substituent at the 4-position plays a crucial role in modulating the compound's antimicrobial potency, with studies showing that this specific substitution pattern enhances activity compared to unsubstituted benzotriazole derivatives [2]. Comparative analysis with other benzotriazole derivatives has demonstrated that N-alkylated benzotriazole derivatives show superior antimicrobial activity, with minimum inhibitory concentration values of 6.25-12.5 μg/mL against Bacillus subtilis [1] [4]. The introduction of bulky hydrophobic groups such as cyano-biphenyl and benzodioxole moieties significantly enhances antimicrobial potency, suggesting that lipophilic character is a key determinant of biological activity [1].

The mechanism of antimicrobial action involves multiple cellular targets. The compound demonstrates the ability to form stable complexes with metal ions, particularly copper and zinc, which are essential cofactors for various bacterial enzymes . This metal-chelating property disrupts critical enzymatic processes within bacterial cells, leading to growth inhibition and cell death. Additionally, the compound interferes with bacterial DNA replication and transcription processes through its interaction with nucleic acid structures [1] [2]. Research has shown that 4-Methyl-1H-benzotriazole exhibits selectivity differences between bacterial species, with Gram-positive bacteria generally showing higher sensitivity compared to Gram-negative bacteria [1]. This selectivity is attributed to differences in cell wall composition and membrane permeability between these bacterial classes. The compound's efficacy is enhanced when combined with other antimicrobial agents, suggesting potential applications in combination therapy approaches [2]. Metabolic Pathways in Human and Environmental SystemsThe metabolic transformation of 4-Methyl-1H-benzotriazole involves complex biotransformation processes that occur in both human and environmental systems. The compound undergoes extensive Phase I and Phase II metabolic reactions, resulting in the formation of multiple metabolites with varying biological activities and environmental persistence [5] [6]. In human systems, 4-Methyl-1H-benzotriazole is primarily metabolized through cytochrome P450-mediated oxidation reactions. The initial transformation involves hydroxylation at various positions on the benzene ring, producing hydroxylated derivatives that serve as substrates for subsequent Phase II conjugation reactions [6]. The biodegradation half-life of 4-Methyl-1H-benzotriazole in human metabolic systems is approximately 8.5 days, indicating moderate persistence compared to other benzotriazole derivatives [5]. Phase I metabolism involves multiple oxidative pathways, including aromatic hydroxylation, methyl group oxidation, and ring opening reactions. The primary metabolic products include 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole, which are formed through cytochrome P450-catalyzed hydroxylation reactions [6]. The methyl group at the 4-position can be oxidized to form carboxylic acid derivatives, representing an important metabolic pathway that increases the compound's polarity and facilitates elimination [5]. Phase II metabolism involves conjugation reactions with glucuronic acid, sulfate, and glutathione. Glucuronidation represents the major Phase II pathway, producing glucuronide conjugates that are readily excreted in urine. The glucuronidation reaction primarily occurs at the nitrogen atoms of the triazole ring, forming N-glucuronides that are more water-soluble than the parent compound [6]. Sulfation represents another important conjugation pathway, particularly for hydroxylated metabolites, producing sulfate conjugates with enhanced renal clearance [6].

Environmental metabolic pathways involve microbial degradation processes that occur in soil, water, and sediment environments. Aerobic biodegradation represents the primary environmental transformation pathway, with activated sludge systems showing significant degradation capacity [5]. The compound demonstrates biodegradation half-lives of approximately 8.5 days in activated sludge systems, indicating partial persistence in conventional wastewater treatment processes [5]. The major environmental transformation products include hydroxylated derivatives and carboxylic acid metabolites. Aromatic monohydroxylation represents the predominant initial transformation step, producing 4-hydroxy-1H-benzotriazole and 5-hydroxy-1H-benzotriazole as primary metabolites [5]. These hydroxylated products undergo further oxidation to form dihydroxylated derivatives and ultimately ring-opening products that are more readily biodegradable [5]. Environmental fate studies have identified multiple transformation pathways, including oxidation, alkylation, and hydroxylation reactions. The compound shows significant carbon and nitrogen isotope fractionation during biodegradation, suggesting that aromatic monohydroxylation is the rate-limiting step in environmental transformation [5]. Cometabolic processes play an important role in the environmental degradation of 4-Methyl-1H-benzotriazole, with microorganisms utilizing the compound as a secondary substrate during primary metabolism of other organic compounds [5]. Human exposure studies have detected 4-Methyl-1H-benzotriazole and its metabolites in urine samples from general populations across multiple countries. The median urinary concentrations range from 0.2 to 2.8 ng/mL, with higher concentrations observed in Asian populations compared to Western populations [7]. The presence of transformation products in environmental matrices, including wastewater effluents and surface waters, confirms the environmental relevance of these metabolic pathways [5]. Toxicity Biomarkers and Bioaccumulation Risks4-Methyl-1H-benzotriazole induces significant oxidative stress responses in biological systems, leading to the formation of characteristic toxicity biomarkers that serve as indicators of cellular damage and dysfunction. The compound's exposure results in the generation of reactive oxygen species, activation of antioxidant defense systems, and perturbation of cellular homeostasis [8] [9]. Oxidative stress biomarkers represent the primary indicators of 4-Methyl-1H-benzotriazole toxicity. Exposure to the compound results in increased production of reactive oxygen species, including superoxide anions, hydrogen peroxide, and hydroxyl radicals [8] [9]. The elevated reactive oxygen species levels lead to oxidative damage to cellular components, including lipids, proteins, and nucleic acids. Malondialdehyde levels, a key marker of lipid peroxidation, are significantly elevated following exposure to 4-Methyl-1H-benzotriazole, indicating oxidative damage to cellular membranes [8] [9]. The compound causes significant depletion of glutathione levels in exposed organisms, indicating consumption of the primary cellular antioxidant defense system [8] [9]. This glutathione depletion is accompanied by compensatory upregulation of antioxidant enzymes, including superoxide dismutase, catalase, and glutathione peroxidase. The expression of Nrf2, a key transcription factor regulating antioxidant response genes, is significantly upregulated following exposure to 4-Methyl-1H-benzotriazole [10].

Mitochondrial dysfunction represents a critical toxicity mechanism for 4-Methyl-1H-benzotriazole. The compound induces significant alterations in mitochondrial DNA copy number, indicating mitochondrial damage and dysfunction [8] [11]. Exposure to the compound results in decreased mitochondrial respiration rates and altered mitochondrial membrane potential, leading to impaired cellular energy production. The compound activates the mitochondrial apoptosis pathway through caspase-9 activation, resulting in programmed cell death [8] [9]. Neurological biomarkers indicate that 4-Methyl-1H-benzotriazole exposure affects central nervous system development and function. The compound reduces fluorescence intensity in transgenic zebrafish with central nervous system markers, suggesting inhibition of neural development [10]. Gene expression analysis reveals altered expression of neurodevelopment-related genes, including those involved in synaptic transmission and neuroplasticity [10]. Bioaccumulation potential assessment indicates that 4-Methyl-1H-benzotriazole has low to moderate bioaccumulation potential in aquatic and terrestrial organisms. The compound's octanol-water partition coefficient and bioconcentration factors suggest limited accumulation in biological tissues compared to highly lipophilic compounds [12] [13]. However, the compound's persistence in environmental systems and continuous release from anthropogenic sources may lead to chronic exposure scenarios [12].

Environmental risk assessment indicates that 4-Methyl-1H-benzotriazole poses limited acute toxicity risks to aquatic organisms. The compound demonstrates low toxicity to fish and invertebrates, with no observed effect concentrations in the milligram per liter range [12] [13]. However, chronic exposure studies suggest potential for sublethal effects, including disruption of reproductive processes and developmental abnormalities in sensitive species [12]. The compound's mobility in soil systems indicates potential for groundwater contamination and widespread environmental distribution. The relatively high water solubility and low soil adsorption coefficients facilitate transport through soil matrices and potential leaching to groundwater systems [12]. Environmental monitoring studies have detected the compound in various environmental matrices, including surface waters, groundwater, and sediments, confirming its widespread environmental presence [12]. XLogP3 1.4

UNII

QKK8999IZA

GHS Hazard Statements

Aggregated GHS information provided by 73 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;

Reported as not meeting GHS hazard criteria by 33 of 73 companies. For more detailed information, please visit ECHA C&L website; Of the 2 notification(s) provided by 40 of 73 companies with hazard statement code(s):; H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral]; H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H332 (97.5%): Harmful if inhaled [Warning Acute toxicity, inhalation]; H412 (97.5%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. Pictograms

Irritant Other CAS

29878-31-7

Wikipedia

4-tolyltriazole

Use Classification

Corrosion inhibitors -> Transformation products

Dates

Last modified: 08-15-2023

Explore Compound TypesGet ideal chemicals from 750K+ compounds

|

|---|